molecular formula C12H16N2O3 B14217532 Propan-2-yl (4-acetamidophenyl)carbamate CAS No. 629648-18-6

Propan-2-yl (4-acetamidophenyl)carbamate

Cat. No.: B14217532
CAS No.: 629648-18-6
M. Wt: 236.27 g/mol
InChI Key: JLVGSRYEVVDIAD-UHFFFAOYSA-N
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Description

Propan-2-yl (4-acetamidophenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with an acetamido group at the para position and a propan-2-yl (isopropyl) carbamate moiety. The synthesis of such compounds typically involves the reaction of substituted phenols with chloroformate derivatives under basic conditions. For example, analogous compounds described in the literature employ 4-chlorophenyl or dichlorophenyl backbones coupled with alkyl carbamate groups .

Properties

CAS No.

629648-18-6

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

propan-2-yl N-(4-acetamidophenyl)carbamate

InChI

InChI=1S/C12H16N2O3/c1-8(2)17-12(16)14-11-6-4-10(5-7-11)13-9(3)15/h4-8H,1-3H3,(H,13,15)(H,14,16)

InChI Key

JLVGSRYEVVDIAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via initial formation of a carbamate anion intermediate (A) through CO₂ insertion into the N–H bond of 4-acetamidoaniline. Subsequent N-alkylation with isopropyl iodide yields the target carbamate (B). TBAI enhances reaction efficiency by stabilizing the carbamate anion and minimizing overalkylation, a common side reaction in analogous systems. Optimal conditions include:

  • Temperature : 25–40°C
  • CO₂ pressure : Ambient (1 atm)
  • Molar ratios : 1:1.2:1.5 (amine:CO₂:alkyl halide)
  • Catalyst : Cs₂CO₃ (2 equiv), TBAI (0.1 equiv)

Yields of 78–85% are achievable with this method, though prolonged reaction times (>24 hours) may reduce efficiency due to incidental hydrolysis.

Chloroformate-Mediated Carbamate Synthesis

A classical approach involves reacting 4-acetamidoaniline with isopropyl chloroformate in the presence of a base. This method, adapted from Boc-protection strategies, proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate (Scheme 2).

Experimental Protocol and Challenges

In a representative procedure, 4-acetamidoaniline (1 equiv) is dissolved in ethyl acetate, followed by dropwise addition of isopropyl chloroformate (1.1 equiv) and triethylamine (1.5 equiv) at 0°C. The reaction is stirred for 4–6 hours at room temperature, after which the mixture is washed with 0.5 M HCl to remove excess amine and base. The organic layer is dried over MgSO₄, concentrated, and purified via recrystallization from ethyl acetate/hexane.

Key considerations :

  • Solvent selection : Ethyl acetate or tetrahydrofuran (THF) minimizes side reactions.
  • Byproducts : Di-substituted carbamates are rare due to the steric hindrance of the isopropyl group.
  • Yield : 70–82%, with purity >95% after recrystallization.

Carbonyl Diimidazole (CDI)-Activated Carbamate Formation

Carbonyl diimidazole (CDI) serves as a coupling agent to activate the amine for subsequent reaction with isopropyl alcohol. This method, adapted from peptide chemistry, avoids harsh conditions and hazardous reagents (Scheme 3).

Stepwise Synthesis and Scalability

  • Imidazolide intermediate : 4-Acetamidoaniline (1 equiv) reacts with CDI (1.2 equiv) in anhydrous acetonitrile at 25°C for 2 hours, forming the carbonylimidazolide intermediate.
  • Nucleophilic displacement : Isopropyl alcohol (1.5 equiv) is added, and the reaction is stirred for 12 hours. The carbamate precipitates upon completion and is isolated by filtration.

Advantages :

  • No column chromatography : Precipitation simplifies purification.
  • Scalability : Reported for multi-gram syntheses with 88–92% yield.
  • Compatibility : Tolerates moisture-sensitive functional groups.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Three-component coupling 78–85 90–95 18–24 h Moderate
Chloroformate-mediated 70–82 95–98 4–6 h High
CDI-activated 88–92 98–99 14 h High

Key insights :

  • The CDI method offers superior yields and purity, making it ideal for industrial applications.
  • Chloroformate-mediated synthesis is faster but requires careful handling of toxic reagents.
  • Three-component coupling is advantageous for avoiding pre-activated reagents but demands precise CO₂ control.

Purification and Isolation Strategies

Acid-Base Extraction

Crude carbamate mixtures are dissolved in ethyl acetate and washed with 0.5 M HCl to remove unreacted amine. The organic layer is neutralized with 1 M NaOH, precipitating the product, which is filtered and dried. This method achieves >98% recovery with minimal solvent waste.

Recrystallization

Recrystallization from ethyl acetate/hexane (1:3) removes polymeric byproducts and unreacted chloroformate, yielding colorless crystals with melting points of 142–144°C.

Challenges and Mitigation Strategies

  • Overalkylation : Additives like TBAI suppress dialkylation by enhancing carbamate anion stability.
  • Hydrolysis : Anhydrous solvents (DMF, acetonitrile) and controlled pH (7–8) prevent carbamate degradation.
  • Byproduct formation : Excess isopropyl chloroformate (>1.1 equiv) leads to ester impurities, necessitating stoichiometric precision.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl (4-acetamidophenyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and isopropanol.

    Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: 4-acetamidophenol and isopropanol.

    Oxidation: Quinone derivatives.

    Substitution: Compounds with different functional groups replacing the acetamido group.

Scientific Research Applications

Propan-2-yl (4-acetamidophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl (4-acetamidophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring and acetamido group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Propan-2-yl (4-acetamidophenyl)carbamate with related carbamate derivatives, focusing on structural modifications, physicochemical properties, and methodologies for characterization. Key comparisons are drawn from , which details synthesized carbamates such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates and their analogs .

Structural Modifications and Substituent Effects

Compound Name Phenyl Substituent Alkyl Group (Carbamate) Key Properties
This compound 4-acetamido Propan-2-yl High polarity due to acetamido
4-Chloro-2-{[(3-ClPh)amino]CO}phenyl Cbm^a 4-Cl, 2-[(3-ClPh)amino]CO Varied alkyl (a–i) Moderate lipophilicity (log k)
4-Cl-2-{[(3,4-diClPh)amino]CO}phenyl Cbm^b 4-Cl, 2-[(3,4-diClPh)amino]CO Varied alkyl (a–i) Higher log k (lipophilic)

^a Cbm = carbamate; ^b Data extrapolated from .

  • This difference likely reduces lipophilicity (log k) compared to chlorinated derivatives, as observed in HPLC-based lipophilicity studies .

Lipophilicity and HPLC Analysis

highlights the use of reversed-phase HPLC to determine lipophilicity via capacity factor $ k $ (or calculated $ \log k $) . For example:

  • 4-Chloro derivatives with dichlorophenylamino groups exhibited $ \log k $ values ranging from 3.8–4.5, reflecting high lipophilicity due to halogen substituents.
  • Non-halogenated analogs (e.g., with methoxy or methyl groups) showed lower $ \log k $ (2.1–3.2), aligning with the expectation that polar groups like acetamido would further decrease $ \log k $.

This compound is anticipated to have a $ \log k $ <2.5 , making it more hydrophilic than chlorinated analogs but comparable to carbamates with polar substituents.

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